

Application Note: Quantification of ONC201 in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: *TIC10g*

Cat. No.: *B15614431*

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Introduction

ONC201, also known as dordaviprone, is a first-in-class small molecule inhibitor of the G protein-coupled receptor DRD2 with promising anti-cancer activity, particularly in H3 K27M-mutant diffuse midline gliomas.[1][2][3] Robust and reliable bioanalytical methods are crucial for characterizing its pharmacokinetic profile and informing clinical development. This application note provides a detailed protocol for the quantification of ONC201 in human plasma using a sensitive and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described is based on information from published clinical trials and established bioanalytical techniques.[2][4]

Principle

This method utilizes protein precipitation to extract ONC201 and a deuterated internal standard (IS) from human plasma. The processed samples are then analyzed by reversed-phase HPLC, which separates the analytes from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Data Presentation

The following tables summarize the key parameters of the HPLC-MS/MS method and representative pharmacokinetic data from clinical studies.

Table 1: HPLC-MS/MS Method Parameters

Parameter	Value
Analyte	ONC201 (dordaviprone)
Internal Standard (IS)	Deuterated ONC201
Matrix	Human Plasma (K2EDTA)
Sample Preparation	Protein Precipitation
HPLC Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
ONC201	387.2	283.2	User-defined
ONC201 (Qualifier)	387.2	91.1	User-defined
Deuterated ONC201	Dependent on deuteration	User-defined	User-defined

Note: Collision energies should be optimized for the specific instrument used.

Table 3: Method Validation Summary (Representative)

Parameter	Result
Linear Range	1 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	Within $\pm 15\%$

Table 4: Representative Pharmacokinetic Parameters of ONC201 in Human Plasma (625 mg oral dose)

Parameter	Mean Value
Tmax (hours)	1.8[4]
Cmax ($\mu\text{g/mL}$)	3.6[4]
Half-life (hours)	11.3[4]

Experimental Protocols

Materials and Reagents

- ONC201 (dordaviprone) reference standard
- Deuterated ONC201 internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma with K2EDTA as anticoagulant
- Microcentrifuge tubes (1.5 mL)

- HPLC vials

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- C18 reversed-phase HPLC column
- Vortex mixer
- Microcentrifuge
- Analytical balance
- Calibrated pipettes

Sample Preparation: Protein Precipitation

- Thaw plasma samples on ice.
- Spike 50 µL of plasma with the deuterated internal standard solution.
- Add 200 µL of ice-cold acetonitrile to the plasma sample.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC Method

- Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient Program:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear gradient from 5% to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - 3.5-3.6 min: Linear gradient from 95% to 5% B
 - 3.6-5.0 min: Hold at 5% B for column re-equilibration

Mass Spectrometry Method

- Instrument: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive
- MRM Transitions:
 - ONC201: m/z 387.2 \rightarrow 283.2 (quantifier), 387.2 \rightarrow 91.1 (qualifier)
 - Deuterated ONC201: To be determined based on the mass of the stable isotope-labeled standard.
- Source Parameters (Typical Starting Points):
 - Capillary Voltage: 3.5 kV

- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon

Note: All MS parameters, including collision energies and source settings, should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Data Analysis

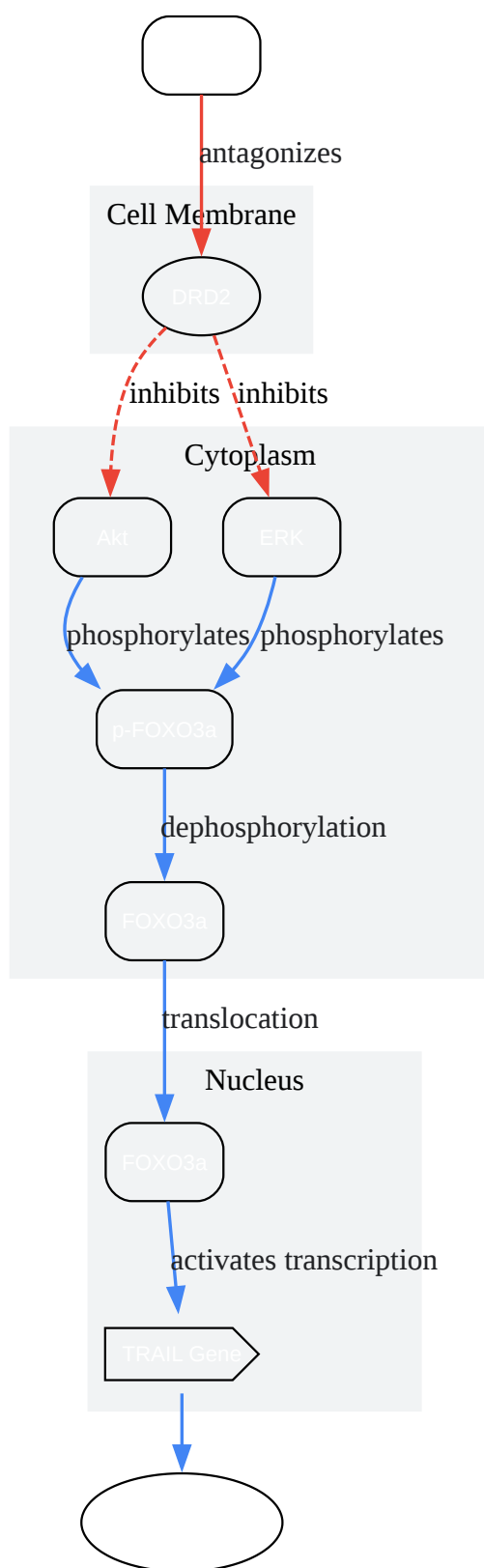
- Integrate the peak areas for ONC201 and the deuterated internal standard.
- Calculate the peak area ratio of ONC201 to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of ONC201 in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Experimental workflow for ONC201 quantification in plasma.



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Caption: Simplified signaling pathway of ONC201.

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References

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